molecular formula C18H21N7O2S B2859087 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207002-73-0

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2859087
CAS RN: 1207002-73-0
M. Wt: 399.47
InChI Key: PPQAWSTZGJGZOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds derived from similar complex molecules has been a significant area of interest in medicinal chemistry. These synthesized compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown promising anti-inflammatory, analgesic, and COX-2 inhibitory activities. These activities suggest potential applications in designing new therapeutic agents aimed at treating conditions like inflammation and pain. The compounds' ability to inhibit COX-2 selectively, with significant analgesic and anti-inflammatory effects, underscores their potential as lead compounds in drug discovery processes (Abu‐Hashem et al., 2020).

Anticancer and Antimicrobial Applications

Another research avenue involves the synthesis and evaluation of pyrazolopyrimidine derivatives for their cytotoxic and antimicrobial properties. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. Their activity against Ehrlich Ascites Carcinoma (EAC) cells indicates the compounds' efficacy in inhibiting tumor growth, highlighting the chemical structure's relevance in developing new anticancer therapies (Hassan et al., 2014).

Antitumor Activity

The potential antitumor activity of molecules with similar structures, such as dasatinib, a well-known antitumor agent, emphasizes the importance of these compounds in therapeutic applications. Dasatinib's synthesis involves complex chemical reactions starting from chloro-methylaniline, leading to a potent antitumor agent effective in various models. This pathway showcases the potential of designing and synthesizing new drugs based on complex chemical structures for cancer treatment (Zang Jia-liang et al., 2009).

Dual-action Hypoglycemic Agents

Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives illustrates the diverse applications of these compounds in treating metabolic disorders. These derivatives have been evaluated as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ. Their efficacy in lowering glucose levels in animal models underscores their potential in developing new treatments for diabetes and related metabolic conditions (Song et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been reported to targetCathepsin S , a human enzyme . This enzyme plays a crucial role in the degradation of proteins in lysosomes, a type of cell organelle. It is involved in various biological processes, including antigen presentation and collagen turnover.

Mode of Action

It’s likely that the compound interacts with its target throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to influence various pathways, including those involved ininflammation and pain sensation .

Pharmacokinetics

Similar compounds have been reported to havesignificant bioavailability .

Result of Action

Similar compounds have been reported to exhibitanti-inflammatory and analgesic activities .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-11-10-15(22-13-4-6-14(27-3)7-5-13)23-18(21-11)20-9-8-19-17(26)16-12(2)24-25-28-16/h4-7,10H,8-9H2,1-3H3,(H,19,26)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQAWSTZGJGZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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